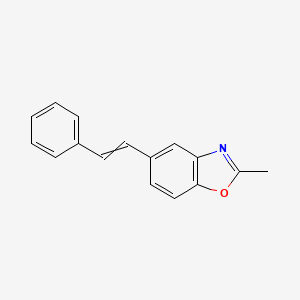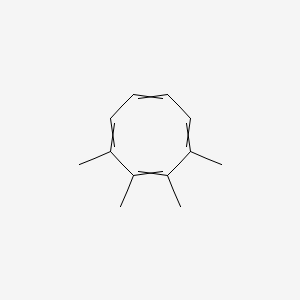
1,2,3,8-Tetramethylcycloocta-1,3,5,7-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,8-Tetramethylcycloocta-1,3,5,7-tetraene is a chemical compound that belongs to the class of cyclooctatetraenes This compound is characterized by its unique structure, which includes a cyclooctatetraene ring with four methyl groups attached at the 1, 2, 3, and 8 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,8-Tetramethylcycloocta-1,3,5,7-tetraene can be synthesized through a series of chemical reactions. One common method involves the cyclotetramerization of propargyl alcohol in the presence of a nickel(0) catalyst. This reaction proceeds via a (2 + 2 + 2 + 2) cycloaddition mechanism, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,8-Tetramethylcycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.
Applications De Recherche Scientifique
1,2,3,8-Tetramethylcycloocta-1,3,5,7-tetraene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,2,3,8-tetramethylcycloocta-1,3,5,7-tetraene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in π-π interactions and form stable complexes with metal ions. These interactions can influence the compound’s reactivity and biological activity. Additionally, the presence of methyl groups can affect the compound’s electronic properties and steric hindrance, further modulating its behavior in chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctatetraene: The parent compound without methyl substitutions.
1,4,5,8-Tetramethylcycloocta-1,3,5,7-tetraene: A similar compound with methyl groups at different positions.
Cyclooctane: A saturated analog of cyclooctatetraene.
Uniqueness
1,2,3,8-Tetramethylcycloocta-1,3,5,7-tetraene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
56683-76-2 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1,2,3,8-tetramethylcycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C12H16/c1-9-7-5-6-8-10(2)12(4)11(9)3/h5-8H,1-4H3 |
Clé InChI |
RJSBVCBNRZPVHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C(C(=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)
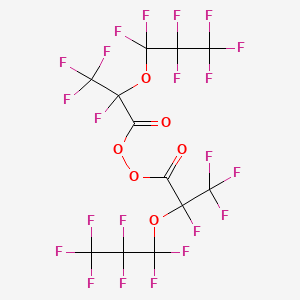
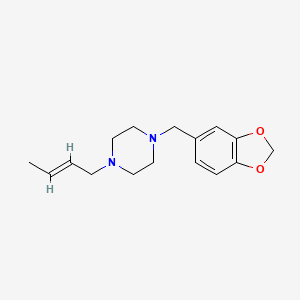

![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)

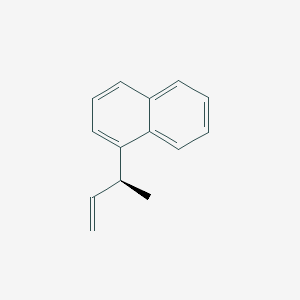
![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)
![{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride](/img/structure/B14625886.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)
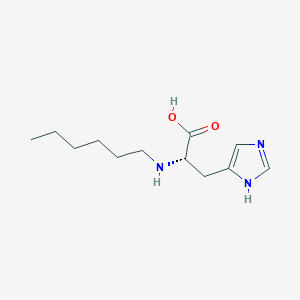
![2-[2-(Thiophen-2-yl)propyl]benzonitrile](/img/structure/B14625913.png)
